molecular formula C3H3ClN6O2 B14554634 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride CAS No. 62063-04-1

5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride

Cat. No.: B14554634
CAS No.: 62063-04-1
M. Wt: 190.55 g/mol
InChI Key: KJHVMPZOSUWHIY-UHFFFAOYSA-N
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Description

5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride: is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both amino and nitro groups on the pyrazole ring enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 5-Amino-4-nitro-1H-pyrazole. The process begins with the synthesis of 5-Amino-4-nitro-1H-pyrazole, which can be achieved through various methods, including the reaction of hydrazine with β-diketones or β-ketoesters, followed by nitration and amination steps .

Industrial Production Methods: In an industrial setting, the diazotization reaction is carried out by treating 5-Amino-4-nitro-1H-pyrazole with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. This reaction forms the diazonium salt, which is then isolated and purified .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used in substitution reactions.

    Coupling Reactions: Aromatic compounds, such as phenols and anilines, are used in the presence of a base.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are employed.

Major Products Formed:

    Substituted Pyrazoles: Formed through substitution reactions.

    Azo Compounds: Formed through coupling reactions.

    Amino Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development .

Industry: In the dye industry, the compound is used to produce azo dyes, which are widely used in textiles, food, and cosmetics .

Mechanism of Action

The mechanism of action of 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles .

Comparison with Similar Compounds

  • 4-Nitro-1H-pyrazole-3-diazonium chloride
  • 5-Amino-3-cyano-1H-pyrazole-4-diazonium chloride
  • 3,5-Dinitro-1H-pyrazole-4-diazonium chloride

Comparison: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride is unique due to the presence of both amino and nitro groups on the pyrazole ring. This combination enhances its reactivity and versatility compared to similar compounds that may lack one of these functional groups. The presence of the nitro group increases the compound’s electrophilicity, while the amino group provides additional sites for further functionalization .

Properties

CAS No.

62063-04-1

Molecular Formula

C3H3ClN6O2

Molecular Weight

190.55 g/mol

IUPAC Name

5-amino-4-nitro-1H-pyrazole-3-diazonium;chloride

InChI

InChI=1S/C3H2N6O2.ClH/c4-2-1(9(10)11)3(6-5)8-7-2;/h4-5H;1H

InChI Key

KJHVMPZOSUWHIY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1[N+]#N)N)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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